molecular formula C20H14ClN3O B2543336 N-(2-chlorobenzyl)phenazine-1-carboxamide CAS No. 923113-79-5

N-(2-chlorobenzyl)phenazine-1-carboxamide

Cat. No.: B2543336
CAS No.: 923113-79-5
M. Wt: 347.8
InChI Key: FFODQFQVQHWYOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)phenazine-1-carboxamide typically involves the reaction of phenazine-1-carboxylic acid with 2-chlorobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods using engineered strains of Pseudomonas chlororaphis. These strains are capable of producing phenazine derivatives in high yields under controlled fermentation conditions . The use of metabolic engineering strategies can further enhance the production efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phenazine derivatives with altered functional groups, which can exhibit different biological activities .

Biological Activity

N-(2-chlorobenzyl)phenazine-1-carboxamide is a compound belonging to the phenazine family, which is recognized for its diverse biological activities. This article examines the biological activity of this compound through various studies, highlighting its antimicrobial, antifungal, and anticancer properties.

Overview of Phenazines

Phenazines are nitrogen-containing heterocycles that exhibit a range of biological activities, including antimicrobial and anticancer effects. The structural modifications within this class of compounds can lead to significant variations in their biological efficacy. This compound is a derivative that has garnered attention due to its potential applications in medicine and agriculture.

Antimicrobial Activity

Mechanism of Action:
this compound exhibits potent antimicrobial activity against various bacterial strains. The mechanism involves the inhibition of bacterial DNA gyrase and pyruvate kinase, which are essential for bacterial replication and metabolism. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies:

  • Antibacterial Efficacy:
    • In vitro studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a therapeutic agent against infections caused by these pathogens .
  • Biofilm Inhibition:
    • The compound also inhibits biofilm formation, which is crucial for treating chronic infections. It has been reported to reduce biofilm biomass significantly in Pseudomonas aeruginosa cultures .

Antifungal Activity

This compound has shown notable antifungal properties, particularly against Candida albicans.

Research Findings:

  • A study indicated that the compound has an MIC of 64 µg/mL against C. albicans, demonstrating its potential as an antifungal agent . This activity is attributed to its ability to disrupt fungal cell membrane integrity, leading to cell death.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

In Vitro Studies:

  • Cytotoxicity:
    • The compound exhibited cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 20 µg/mL and 24 µg/mL, respectively .
    • Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, characterized by caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest:
    • Further investigations demonstrated that treatment with this compound leads to G1 phase cell cycle arrest, inhibiting cellular proliferation in cancer cells .

Summary of Biological Activities

Activity Target Organism/Cell Line MIC/IC50 Mechanism
AntibacterialStaphylococcus aureus5 µg/mLInhibition of DNA gyrase and pyruvate kinase
AntifungalCandida albicans64 µg/mLDisruption of cell membrane integrity
AnticancerHeLa (cervical cancer)20 µg/mLInduction of apoptosis via mitochondrial pathway
MCF-7 (breast cancer)24 µg/mLG1 phase cell cycle arrest

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]phenazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-15-8-2-1-6-13(15)12-22-20(25)14-7-5-11-18-19(14)24-17-10-4-3-9-16(17)23-18/h1-11H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFODQFQVQHWYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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